3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a 1,2,4-triazole ring and a benzo[d]thiazol-2(3H)-one ring, both of which are common structures in pharmaceutical compounds. The presence of a trifluoromethyl group suggests that the compound might have interesting reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group and the heterocyclic rings. For example, the trifluoromethyl group is known to be a good leaving group in certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and stability .Scientific Research Applications
Antimycobacterial Applications
A study conducted by Shinde et al. (2019) explores the synthesis of a new series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives. These compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra strain, suggesting their potential as antitubercular agents. This research indicates the relevance of similar compounds, including 3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, in developing new antitubercular drugs (Shinde et al., 2019).
Catalytic Applications
The work by Saleem et al. (2013) involves the synthesis of half-sandwich Ruthenium(II) complexes using triazole-based organosulfur/-selenium ligands. These complexes showed potential in catalytic oxidation and transfer hydrogenation. Given the structural similarity, this compound may also exhibit catalytic properties useful in organic synthesis and industrial applications (Saleem et al., 2013).
Anticancer Applications
A study by Gomha et al. (2017) describes the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, which displayed potent anticancer activities. This suggests the potential of structurally related compounds, such as this compound, in cancer research and therapy (Gomha et al., 2017).
Photovoltaic Applications
Research by Liu et al. (2013) on the synthesis of copolymers based on benzo[1,2-b:4,5-b']dithiophene and thiazole indicates the potential use of thiazole derivatives in polymer solar cell applications. Compounds like this compound might find applications in the development of new materials for photovoltaic technologies (Liu et al., 2013).
Properties
IUPAC Name |
3-[[5-butan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS2/c1-3-13(2)30-19-26-25-18(12-27-16-9-4-5-10-17(16)31-20(27)29)28(19)15-8-6-7-14(11-15)21(22,23)24/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOGSPETMNXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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